molecular formula C17H13FN2O B12024647 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde CAS No. 618098-69-4

1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B12024647
CAS No.: 618098-69-4
M. Wt: 280.30 g/mol
InChI Key: ICVQTNXOYNOFKO-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a fluorophenyl group at position 1, a P-tolyl group at position 3, and a carbaldehyde group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with P-tolylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic acid, to yield the desired pyrazole derivative. The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate the function of receptors by acting as an agonist or antagonist. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: This compound lacks the P-tolyl group and has a phenyl group instead. It may have different chemical and biological properties due to the absence of the P-tolyl group.

    1-(2-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde: This compound has a chlorophenyl group instead of a fluorophenyl group. The presence of the chlorine atom may affect its reactivity and biological activity.

    1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-methanol: This compound has a methanol group instead of a carbaldehyde group

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

CAS No.

618098-69-4

Molecular Formula

C17H13FN2O

Molecular Weight

280.30 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C17H13FN2O/c1-12-6-8-13(9-7-12)17-14(11-21)10-20(19-17)16-5-3-2-4-15(16)18/h2-11H,1H3

InChI Key

ICVQTNXOYNOFKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3F

Origin of Product

United States

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